N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide
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Overview
Description
N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE is a synthetic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable propylating agent, followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of key biological pathways. For instance, its antileishmanial activity is attributed to the inhibition of the enzyme dihydrofolate reductase, which is crucial for the survival of the parasite .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.
Phenylsulfonyl chloride: Used in sulfonylation reactions to introduce the sulfonyl group.
4-Chloro-3,5-dimethyl-1H-pyrazole: A key intermediate in the synthesis of N1-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE.
Uniqueness
N~1~-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE stands out due to its dual functional groups (pyrazole and sulfonyl), which contribute to its unique pharmacological profile and make it a versatile compound for various applications .
Properties
Molecular Formula |
C17H22ClN3O3S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H22ClN3O3S/c1-13-17(18)14(2)21(20-13)11-6-10-19-16(22)9-12-25(23,24)15-7-4-3-5-8-15/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,22) |
InChI Key |
OGLLOZDABLHUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)Cl |
Origin of Product |
United States |
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